molecular formula C5H6N4 B8461753 1-Cyano-1-(1,2,4-triazol-1-yl)ethane

1-Cyano-1-(1,2,4-triazol-1-yl)ethane

Cat. No. B8461753
M. Wt: 122.13 g/mol
InChI Key: NCEXELLTUMJYSI-UHFFFAOYSA-N
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Patent
US04584008

Procedure details

In this example, a mixture containing 13.47 gms (0.195 mole) of 1,2,4-triazole and 10.53 gms (0.195 mole) of sodium methoxide in 200 mls of dimethylforamide was refluxed until no further evolution of the methanol by-product was observed. The reaction mixture was then cooled to 0° C. and then 19.23 gms of 2-chloropropionitrile dissolved in 25 mls of dimethylforamide were added dropwise with stirring. The mixture was then stirred overnight (about 12 to 14 hours) at room temperature and then filtered. The dimethylforamide was then removed by vacuum evaporation. The residue was dissolved in methylene chloride and filtered through neutralized silica gel. The filtrate was evaporated affording 16.73 gms of the title compound as a brown liquid.
Quantity
13.47 g
Type
reactant
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.23 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C[O-].[Na+].CO.Cl[CH:12]([CH3:15])[C:13]#[N:14]>CN(C)C=O>[C:13]([CH:12]([N:1]1[CH:5]=[N:4][CH:3]=[N:2]1)[CH3:15])#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
13.47 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
10.53 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
19.23 g
Type
reactant
Smiles
ClC(C#N)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
The mixture was then stirred overnight (about 12 to 14 hours) at room temperature
Duration
13 (± 1) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The dimethylforamide was then removed by vacuum evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through neutralized silica gel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.73 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.